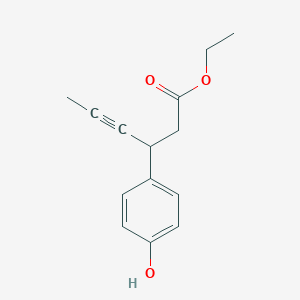

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Description

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester (CAS: 1292290-97-1) is a chiral ester derivative of the parent acid, (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid (CAS: 865233-35-8). The compound features a hydroxyphenyl group at the 3rd position (S-configuration), a triple bond at the 4th position of the hexynoic chain, and an ethyl ester moiety. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 238.28 g/mol (derived from ).

Properties

IUPAC Name |

ethyl 3-(4-hydroxyphenyl)hex-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSMNXDTRPKCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

Esterification: The intermediate is then subjected to esterification using ethyl alcohol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Alcohols and reduced esters.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique alkyne functionality allows for various coupling reactions, such as click chemistry, enhancing its utility in material science.

Biology

- Biological Activity Studies: Research has indicated potential antioxidant and anti-inflammatory properties. The compound's hydroxyphenyl group may interact with biological targets, influencing pathways associated with oxidative stress and inflammation .

Medicine

- Therapeutic Potential: Ongoing studies are exploring its efficacy as a therapeutic agent against various diseases, including cancer. Preliminary findings suggest that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, such as HeLa cells .

Industry

- Material Development: Utilized in the development of new materials due to its unique chemical properties. It can be incorporated into polymers or coatings to impart specific functionalities.

Case Studies

Mechanism of Action

The mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulating biochemical pathways related to its target proteins.

Comparison with Similar Compounds

Key Properties:

- Synthesis: Typically synthesized via esterification of the parent acid or through Mitsunobu reactions, as demonstrated in Celon Pharma's protocols for GPR40 agonists (Examples E1, E13 in –9).

- Applications : Primarily investigated as a GPR40 agonist for diabetes treatment, with derivatives showing enhanced metabolic stability and receptor binding affinity .

- Purity and Availability : Available at 95% purity () with commercial pricing ranging from $103.14 to $820.14 depending on quantity ().

Comparison with Structurally Similar Compounds

Methyl Ester Derivatives

Several methyl ester analogs of the parent acid have been synthesized to optimize pharmacological profiles:

Key Insight : Methyl esters generally exhibit lower molecular weights (e.g., 237.1 vs. 238.28 for the ethyl ester) and modified pharmacokinetics due to smaller ester groups. Ethyl esters, however, may offer better solubility in hydrophobic environments .

Ethyl p-Coumarate (Ethyl 3-(4-Hydroxyphenyl)acrylate)

A structurally related cinnamate ester with a similar hydroxyphenyl group but lacking the triple bond:

| Property | (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester | Ethyl p-Coumarate (CAS: 7362-39-2) |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 238.28 g/mol | 192.21 g/mol |

| Melting Point | Not reported | 83°C |

| Biological Role | GPR40 agonist | Antioxidant, UV stabilizer |

| Key Structural Diff | Triple bond at C4, hexynoic chain | Conjugated double bond (C3=C2) |

Phloretic Acid Ethyl Ester (3-(4-Hydroxyphenyl)propanoic Acid Ethyl Ester)

A propanoic acid derivative isolated from Psoralea plicata seeds ():

| Property | This compound | Phloretic Acid Ethyl Ester |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₃ | C₁₁H₁₄O₃ |

| Functional Groups | Triple bond (C4), hydroxyphenyl, ethyl ester | Single bond, hydroxyphenyl |

| Biological Activity | GPR40 agonism | Anti-repellent, plant metabolite |

Methyl 4-Hydroxycinnamate

A cinnamate ester with a hydroxyphenyl group and methyl ester ():

| Property | This compound | Methyl 4-Hydroxycinnamate |

|---|---|---|

| Backbone | Hexynoic acid | Cinnamic acid |

| Key Applications | Diabetes research | Food preservative, UV absorber |

| Reactivity | Triple bond enhances electrophilicity | Conjugated system for light absorption |

Key Insight: The hexynoic acid backbone in the target compound allows for tailored substitutions (e.g., alkoxy groups) to optimize drug-receptor interactions, unlike the fixed cinnamate structure .

Biological Activity

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is an organic compound that belongs to the class of phenylpropanoids. Its structure features a hydroxyphenyl group and an alkyne group, which contribute to its distinct chemical reactivity and potential biological activities. This compound has gained attention for its therapeutic potential, particularly in the fields of chemistry, biology, and medicine.

Structure

The molecular formula of this compound is C12H14O3. The compound can be synthesized through a series of steps involving commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide. The synthesis typically involves:

- Formation of Intermediate : A nucleophilic substitution reaction between 4-hydroxybenzaldehyde and propargyl bromide in the presence of a base.

- Esterification : The intermediate undergoes esterification with ethyl chloroformate.

Chemical Reactions

The compound can participate in various chemical reactions, including:

- Oxidation : The hydroxyphenyl group can be oxidized to form quinones.

- Reduction : The alkyne group can be reduced to form alkenes or alkanes.

- Substitution : The hydroxy group can participate in nucleophilic substitution reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to the hydroxyphenyl group, which is known to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that compounds with similar structures show potent antioxidant effects, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory pathways through the interaction with specific enzymes and receptors. This interaction could inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation .

Antiproliferative Activity

Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines. The presence of the hydroxyphenyl group is significant as it has been associated with the inhibition of tumor growth in several studies involving phenolic compounds .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The hydroxyphenyl group can modulate enzyme activity, while the alkyne group allows for participation in click chemistry reactions, facilitating the formation of bioconjugates that enhance its biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphenylacetic acid | Hydroxyphenyl group | Antioxidant, anti-inflammatory |

| 4-Hydroxycinnamic acid | Hydroxyphenyl group | Antioxidant, anticancer |

| 4-Hydroxybenzoic acid | Hydroxyphenyl group | Antioxidant |

| This compound | Hydroxyphenyl + alkyne | Antioxidant, anti-inflammatory, antiproliferative |

Uniqueness

This compound is unique due to its combination of both hydroxyphenyl and alkyne groups, which confer distinct chemical reactivity and biological activities not commonly found in other similar compounds .

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Clinical trials to assess efficacy and safety in humans.

- Exploration of its potential as a therapeutic agent in chronic diseases linked to oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.